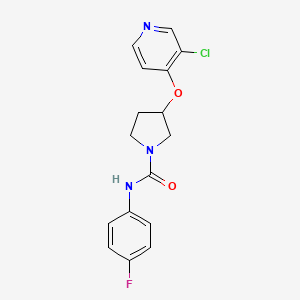
3-((3-chloropyridin-4-yl)oxy)-N-(4-fluorophenyl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3-chloropyridin-4-yl)oxy)-N-(4-fluorophenyl)pyrrolidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. It is a pyrrolidine-based molecule that has been synthesized through various methods and has shown promising results in scientific research studies.
Applications De Recherche Scientifique
Discovery and Kinase Inhibition
One area of research focuses on the discovery of related compounds as potent and selective inhibitors of the Met kinase superfamily. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have demonstrated significant tumor stasis in Met-dependent human gastric carcinoma models due to their excellent in vivo efficacy and favorable pharmacokinetic profiles. These compounds have been advanced into clinical trials, highlighting their potential therapeutic applications (Schroeder et al., 2009).
Synthesis and Characterization
Research into the synthesis and characterization of related pyrrolidine carboxamide compounds reveals their potential in various applications, including non-linear optical (NLO) properties and molecular docking analyses. Studies have synthesized compounds through multi-component reactions, characterized them using various techniques, and investigated their computational chemistry methods, NLO properties, and potential anticancer activity (Jayarajan et al., 2019).
Material Science Applications
In material science, new bis(ether-carboxylic acid) compounds and related aromatic polyamides have been synthesized, offering insights into their solubility, thermal stability, and potential for creating transparent, flexible films. These materials exhibit high glass transition temperatures and significant weight loss thresholds, indicating their robustness for various applications (Hsiao et al., 1999).
Molecular Reactivity and Docking Studies
Further research delves into the reactivity and potential drug development applications of related compounds. Studies have detailed the synthesis of molecules with specific structural features, their characterization, and the investigation of their reactive properties through a combination of density functional theory (DFT) calculations and molecular dynamics (MD) simulations. These studies provide valuable insights into the compounds' stability, reactive properties, and potential as anti-cancer drugs (Murthy et al., 2017).
Propriétés
IUPAC Name |
3-(3-chloropyridin-4-yl)oxy-N-(4-fluorophenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O2/c17-14-9-19-7-5-15(14)23-13-6-8-21(10-13)16(22)20-12-3-1-11(18)2-4-12/h1-5,7,9,13H,6,8,10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRRHLJXSZBENN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-chloropyridin-4-yl)oxy)-N-(4-fluorophenyl)pyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethylphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2840601.png)

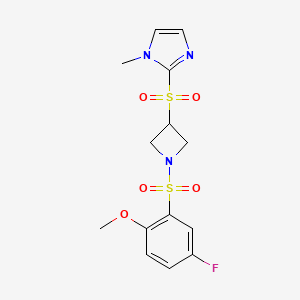


![(E)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2840609.png)
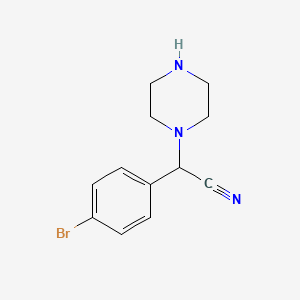
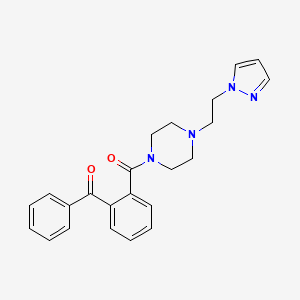
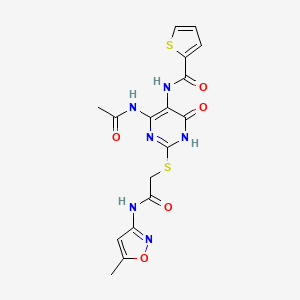
![N-[2-[4-(2-Ethylbutanoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2840616.png)
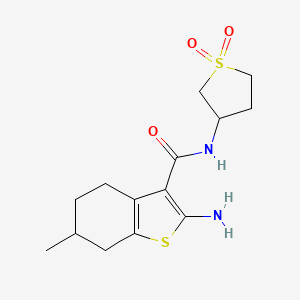
![N-(benzo[d]thiazol-2-yl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2840619.png)
![N-[(4-chlorophenyl)methyl]-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2840621.png)
![7-(azepan-1-yl)-3-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2840622.png)